Vitamin K1(25)-d7
Description
Definition and Chemical Classification
Vitamin K1-d7 represents a synthetically modified form of phylloquinone, where seven hydrogen atoms have been systematically replaced with deuterium atoms to create a stable isotope-labeled compound. This deuterated analog belongs to the broader classification of vitamin K compounds, which are fat-soluble vitamins characterized by their 2-methyl-1,4-naphthoquinone core structure. The compound maintains the essential structural features of naturally occurring vitamin K1 while incorporating the heavier deuterium isotope to provide distinct analytical advantages.
The chemical classification of Vitamin K1-d7 places it within the category of stable isotope-labeled analytical standards, specifically designed for use in quantitative analytical chemistry applications. Unlike radioactive tracers, deuterated compounds offer the advantage of indefinite stability without the safety concerns associated with radioactive decay, making them ideal for routine laboratory applications. The compound exhibits identical biological activity to its non-deuterated counterpart while providing the analytical benefits of isotopic labeling for mass spectrometric detection and quantification.
Research has demonstrated that deuterated vitamin K compounds maintain the fundamental biochemical properties of their natural analogs, with the primary difference being the enhanced mass spectrometric detectability afforded by the deuterium incorporation. This characteristic has led to widespread adoption of Vitamin K1-d7 in pharmaceutical analysis, clinical diagnostics, and nutritional research where precise quantification of vitamin K1 levels is essential. The compound's classification as a stable isotope internal standard has established it as an indispensable tool in modern analytical laboratories conducting vitamin K research.
Nomenclature and Structural Designation
The systematic nomenclature of Vitamin K1-d7 follows established conventions for deuterated compounds, with the molecular formula C31H39D7O2 and a molecular weight of 457.74 grams per mole. The compound's official Chemical Abstracts Service number is 1233937-39-7, while the unlabeled vitamin K1 carries the number 84-80-0. The International Union of Pure and Applied Chemistry name for this compound is 5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione.
The structural designation of Vitamin K1-d7 indicates specific positions where deuterium substitution has occurred, with four deuterium atoms replacing hydrogen atoms at positions 5, 6, 7, and 8 of the naphthoquinone ring system, and three additional deuterium atoms substituted in the methyl group at position 2. This precise labeling pattern ensures that the deuterated compound maintains the same chemical behavior as natural vitamin K1 while providing distinct mass spectrometric characteristics for analytical differentiation.
| Property | Specification |
|---|---|
| Molecular Formula | C31H39D7O2 |
| Molecular Weight | 457.74 g/mol |
| Chemical Abstracts Service Number | 1233937-39-7 |
| Isotopic Purity | 98.3% deuterium incorporation |
| Chemical Purity | 97% |
| Appearance | Clear orange to red oil |
Alternative nomenclature includes designations such as alpha-Phylloquinone-d7, trans-Phylloquinone-d7, and Phytonadione-d7, reflecting the various naming conventions used across different research contexts. The compound may also be referenced as 2-Methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione-d7, emphasizing the stereochemical configuration of the isoprenoid side chain. These multiple nomenclature systems ensure compatibility across different analytical platforms and research applications while maintaining clear identification of the deuterated nature of the compound.
Historical Context of Deuterated Vitamin K Compounds
The development of deuterated vitamin K compounds emerged from the broader field of stable isotope chemistry, which gained significant momentum following Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934. The concept of replacing hydrogen atoms with deuterium in pharmaceutical compounds represents an application of bioisosterism, where similar biological effects to known drugs are achieved while conferring superior analytical properties. The first patent in the United States for deuterated molecules was granted in the 1970s, marking the beginning of systematic exploration of deuterium substitution in drug development and analytical chemistry.
The specific application of deuterium labeling to vitamin K compounds developed as part of the growing need for precise analytical methods in nutritional biochemistry and clinical diagnostics. Early research in the 1980s and 1990s demonstrated that deuterated vitamin K analogs could serve as excellent internal standards for mass spectrometric analysis, addressing the analytical challenges posed by the low concentrations of vitamin K vitamers in biological samples. The development of Vitamin K1-d7 represented a significant advancement in this field, providing researchers with a stable, well-characterized internal standard for vitamin K1 quantification.
Research applications utilizing deuterated vitamin K compounds have expanded considerably since their initial development, with studies employing these compounds to investigate vitamin K metabolism, absorption kinetics, and bioavailability. The evolution of analytical techniques, particularly the advancement of liquid chromatography tandem mass spectrometry methods, has further enhanced the utility of deuterated vitamin K compounds. Modern applications extend beyond basic research to include clinical diagnostics, food analysis, and quality control in pharmaceutical manufacturing, demonstrating the enduring value of these early innovations in stable isotope chemistry.
Role in Analytical Chemistry and Biochemical Research
Vitamin K1-d7 has established itself as an essential component in modern analytical chemistry, particularly in the development and validation of liquid chromatography tandem mass spectrometry methods for vitamin K quantification. The compound serves as an internal standard, compensating for matrix effects, extraction efficiency variations, and instrumental fluctuations that can compromise analytical accuracy and precision. Research has demonstrated that the use of deuterated internal standards significantly improves the reliability of quantitative measurements compared to external standardization methods.
Clinical applications of Vitamin K1-d7 have been extensively documented in the development of diagnostic assays for vitamin K status assessment. Mayo Clinic Laboratories and other major clinical institutions have implemented analytical methods utilizing Vitamin K1-d7 as an internal standard for serum vitamin K1 measurements, enabling accurate monitoring of vitamin K status in various patient populations. These methods typically achieve lower limits of quantification in the range of 0.03 nanograms per milliliter, with coefficient of variation values below 15% for both intra-assay and inter-assay precision.
| Analytical Parameter | Performance Specification |
|---|---|
| Lower Limit of Quantification | 0.03 ng/mL |
| Intra-assay Precision | <15% coefficient of variation |
| Inter-assay Precision | <15% coefficient of variation |
| Calibration Range | 0.03-10.0 ng/mL |
| Analysis Time | 9 minutes per sample |
Food analysis applications have benefited significantly from the implementation of Vitamin K1-d7-based analytical methods, enabling accurate quantification of vitamin K content in various food matrices. Research has shown that these methods achieve limits of quantification below 4 micrograms per 100 grams of food, with precision values meeting international validation criteria for food analysis. The compound's stability and consistent performance across different food matrices have made it indispensable for nutritional labeling verification, dietary intake assessments, and food fortification monitoring programs.
Metabolomics and pharmacokinetic research applications have utilized Vitamin K1-d7 to investigate vitamin K absorption, distribution, and metabolism in human subjects. Studies employing stable isotope-labeled vitamin K compounds have provided valuable insights into vitamin K bioavailability, with research demonstrating absorption rates of approximately 13% for oral vitamin K1 administration. These investigations have contributed to a better understanding of vitamin K physiology and have informed clinical recommendations for vitamin K supplementation and dietary intake guidelines.
Properties
Molecular Formula |
C₃₆H₄₉D₇O₂ |
|---|---|
Molecular Weight |
527.87 |
Synonyms |
2-Methyl-3-[(2E,7R,11R,15R)-3,7,11,15,19-pentamethyl-2-eicosen-1-yl]-1,4-naphthalenedione; [7R-(2E,7R*,11R*,15R*)]-2-Methyl-3-(3,7,11,15,19-pentamethyl-_x000B_2-eicosenyl)-1,4-naphthalenedione; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
Vitamin K1(25)-d7 differs from other Vitamin K analogs in both isotopic labeling and side-chain configuration:
- Vitamin K1 (Phylloquinone): The natural form (C₃₁H₄₆O₂, MW 450.70) features a phytyl side chain with four isoprene units, three of which are saturated. Unlike K1(25)-d7, it lacks isotopic labeling, making it unsuitable as an internal standard .
- Vitamin K2 (Menaquinones): These have polyunsaturated side chains (e.g., MK-4 to MK-13) and vary in biological activity. For example, MK-4-d7 (C₃₁H₃₉D₇O₂) shares the same deuterium count as K1(25)-d7 but differs in side-chain unsaturation .
- Synthetic Analogs (e.g., Vitamin K3) : Water-soluble and structurally simpler (menadione, C₁₁H₈O₂), these lack the phytyl side chain entirely and exhibit higher redox activity but lower stability .
Analytical Performance
This compound outperforms non-isotopic analogs and other labeled variants in sensitivity and precision:
- Advantages of K1(25)-d7 : Its deuterium labeling at the 25-position minimizes matrix effects (e.g., ion suppression) and ensures co-elution with native K1, unlike structural analogs like K1(25) (unlabeled), which may exhibit retention time shifts .
- Limitations of Non-Isotopic Standards: For example, 20,30-dihydrophylloquinone, a common internal standard, fails to correct for extraction efficiency in lipid-rich matrices like olive oil .
Isotopic Labeling and Methodological Impact
- Position-Specific Labeling : K1(25)-d7’s deuterium placement avoids metabolic cleavage sites, ensuring stability during sample preparation. In contrast, Vitamin D3-d7 (used in parallel studies) shows deuterium loss in acidic conditions .
- Comparison with ¹³C-Labeled Standards : ¹³C6-Vitamin K1 (used in UPLC-MS/MS) offers a higher mass shift (+6 Da vs. +7 Da for d7) but is costlier to synthesize .
Method Validation
Preparation Methods
Core Naphthoquinone Synthesis
The synthesis begins with 2-methyl-1,4-naphthoquinone, a common precursor in vitamin K1 production. As detailed in CN104744230A, this compound undergoes hydrogenation to form 2-methyl-1,4-naphthohydroquinone, followed by Friedel-Crafts (F-C) alkylation. For the deuterated analog, the phytyl side chain must be substituted with phytyl-d7.
-
Reduction of 2-Methyl-1,4-Naphthoquinone:
-
Deuterated Phytol Preparation:
-
Phytol-d7 is synthesized via catalytic deuteration of phytol using Pd/C or PtO2 in D2O, achieving >98% isotopic enrichment at the 25-position.
-
Alternative routes involve Grignard reactions with deuterated isophytol precursors.
-
Friedel-Crafts Alkylation with Deuterated Phytol
The F-C alkylation step couples the naphthohydroquinone core with phytyl-d7. CN104744230A specifies trifluoromethanesulfonic acid samarium (Sm(OTf)3) as a catalyst in acetic acid, enabling regioselective alkylation at the 3-position.
Oxidation to this compound
The final oxidation step converts the hydroquinone to the quinone form. WO2016060670A1 emphasizes metal-free oxidation using oxygen or hydrogen peroxide to avoid residual metal contaminants.
-
Oxidant: 1.5–2.0 equivalents of hydrogen peroxide (30% w/v) in dichloromethane.
-
Reaction Time: 3–5 hours at 25°C.
-
Workup: Saturated brine wash, followed by dehydration (Na2SO4) and decolorization (activated carbon).
Analytical Validation of Isotopic Purity
Mass Spectrometric Confirmation
LC-MS/MS analysis, as described in PN-64920, confirms isotopic enrichment and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Absence of protons at δ 0.85–1.25 ppm (C25 position) confirms deuteration.
-
13C NMR: Shift at δ 22.5 ppm (C25) aligns with deuterium-induced deshielding.
Comparative Data on Synthesis Methods
Challenges and Mitigation Strategies
Deuterium Loss During Alkylation
Cost of Deuterated Reagents
-
Mitigation: Optimize phytol-d7 synthesis via cost-effective deuteration of phytol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
